7-Benzoxazolecarbonitrile, 6-fluoro-
Description
7-Benzoxazolecarbonitrile, 6-fluoro- is a heterocyclic aromatic compound with the molecular formula C8H3FN2O. This compound features a benzoxazole ring fused with a nitrile group and a fluorine atom at the 6th position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
CAS No. |
1823930-58-0 |
|---|---|
Molecular Formula |
C8H3FN2O |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
6-fluoro-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,4H |
InChI Key |
CRPBNTKRHXXCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CO2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoxazolecarbonitrile, 6-fluoro- typically involves the cyclization of 2-aminophenol with a suitable nitrile precursor under specific reaction conditions. One common method includes the use of 2-aminophenol and 4-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of 7-Benzoxazolecarbonitrile, 6-fluoro- follows similar synthetic routes but often employs more scalable and cost-effective methods. Catalysts such as metal catalysts or nanocatalysts are used to enhance the reaction efficiency and yield. The use of continuous flow reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-Benzoxazolecarbonitrile, 6-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can produce oxides and amines, respectively .
Scientific Research Applications
Medicinal Chemistry Applications
7-Benzoxazolecarbonitrile, 6-fluoro- has been identified as a significant compound in the development of pharmaceutical agents. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold in drug discovery.
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 7-benzoxazolecarbonitrile have been explored for their ability to inhibit cancer cell proliferation. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of benzoxazole derivatives is notable. Compounds in this class have shown effectiveness in reducing inflammation markers in vitro and in vivo. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Biological Activities
Benzoxazole derivatives are known for a broad range of biological activities beyond anticancer and anti-inflammatory effects:
- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.
- Antioxidant : Providing protection against oxidative stress.
- Anticonvulsant : Showing potential in seizure management.
- Analgesic : Offering pain relief properties .
Synthetic Strategies
The synthesis of 7-benzoxazolecarbonitrile, 6-fluoro-, typically involves several key reactions:
Condensation Reactions
The most common method for synthesizing benzoxazole derivatives includes the condensation of 2-aminophenol with appropriate aldehydes or carboxylic acids under acidic or basic conditions. Recent advancements have introduced nanocatalysts to enhance yield and reduce reaction time significantly .
Use of Catalysts
Innovative catalytic methods have been developed to facilitate the synthesis of benzoxazoles:
- Metal Oxide Catalysts : These have shown efficiency in promoting reactions under mild conditions.
- Eco-friendly Approaches : Recent studies emphasize solvent-free methods and the use of recyclable catalysts to minimize environmental impact .
Case Study: Anticancer Activity
A study conducted by Moghaddam et al. evaluated the cytotoxic effects of various benzoxazole derivatives, including 7-benzoxazolecarbonitrile, against human cancer cell lines. The results indicated that modifications at specific positions on the benzoxazole ring significantly enhanced anticancer activity, with some compounds achieving over 90% inhibition of cell growth at low concentrations .
Case Study: Anti-inflammatory Effects
In another study by Layek et al., the anti-inflammatory effects of benzoxazole derivatives were assessed using animal models of inflammation. The findings suggested that these compounds effectively reduced swelling and pain associated with inflammatory responses, supporting their potential therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Benzoxazolecarbonitrile, 6-fluoro- involves its interaction with specific molecular targets and pathways. The benzoxazole ring allows for efficient interaction with biological targets through π-π stacking and hydrogen bonding. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy. The compound can inhibit key enzymes and receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the nitrile and fluorine substituents.
6-Fluorobenzoxazole: A similar compound with only the fluorine atom at the 6th position.
7-Benzoxazolecarbonitrile: A compound with the nitrile group but without the fluorine atom.
Uniqueness
7-Benzoxazolecarbonitrile, 6-fluoro- is unique due to the presence of both the nitrile and fluorine substituents, which confer distinct chemical and biological properties. The nitrile group enhances the compound’s reactivity, while the fluorine atom improves its metabolic stability and lipophilicity. These features make it a valuable compound in medicinal chemistry and drug development .
Biological Activity
7-Benzoxazolecarbonitrile, 6-fluoro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and the implications of these findings in drug development.
Chemical Structure and Properties
7-Benzoxazolecarbonitrile, 6-fluoro- can be structurally represented as follows:
This compound features a benzoxazole ring system that is known for imparting various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-benzoxazolecarbonitrile, 6-fluoro-. The compound has been tested against various bacterial strains, demonstrating significant efficacy.
Minimum Inhibitory Concentrations (MIC)
The antimicrobial activity is quantified using Minimum Inhibitory Concentrations (MIC), which indicate the lowest concentration of a substance that inhibits bacterial growth. The following table summarizes the MIC values for 7-benzoxazolecarbonitrile, 6-fluoro- against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.3 |
| Escherichia coli | 6.3 |
| Klebsiella pneumoniae | 12.5 |
| Candida albicans | 25 |
| Pseudomonas aeruginosa | 50 |
The compound exhibited comparable activity to ceftriaxone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent in treating infections caused by these pathogens .
Cytotoxicity
Cytotoxicity assays were performed to evaluate the safety profile of 7-benzoxazolecarbonitrile, 6-fluoro-. The compound was tested on various cell lines to determine its lethal concentration (LC50).
Cytotoxicity Data
The cytotoxic effects are summarized as follows:
| Cell Line | LC50 (µg/mL) |
|---|---|
| Artemia salina | >1000 |
| HeLa cells | 500 |
| MCF-7 breast cancer cells | 300 |
These results indicate that while the compound shows promising antimicrobial activity, it also possesses moderate cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential and safety .
Case Studies and Research Findings
Several case studies have explored the biological activity of benzoxazole derivatives, including 7-benzoxazolecarbonitrile, 6-fluoro-. These studies often focus on structure-activity relationships (SAR) that help elucidate how modifications to the benzoxazole structure can enhance or diminish biological activity.
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoxazole exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure was noted to significantly enhance antimicrobial potency compared to non-fluorinated analogs .
- Cancer Treatment Potential : Research indicated that compounds similar to 7-benzoxazolecarbonitrile showed selective cytotoxic effects on cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
